molecular formula C21H29O3P B15208375 Diphenyl (7-methyloctyl)phosphonate CAS No. 28878-99-1

Diphenyl (7-methyloctyl)phosphonate

Cat. No.: B15208375
CAS No.: 28878-99-1
M. Wt: 360.4 g/mol
InChI Key: TUGVGUUUPWVRJR-UHFFFAOYSA-N
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Description

Diphenyl (7-methyloctyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a diphenyl and a 7-methyloctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl (7-methyloctyl)phosphonate typically involves the reaction of diphenylphosphine oxide with 7-methyloctyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the phosphonate group. Common bases used in this reaction include sodium hydride or potassium tert-butoxide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Diphenyl (7-methyloctyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates .

Scientific Research Applications

Diphenyl (7-methyloctyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl (7-methyloctyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that normally interact with phosphate-containing substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which prevent the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: Similar in structure but lacks the 7-methyloctyl group.

    Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one 7-methyloctyl group.

    Diethyl (7-methyloctyl)phosphonate: Similar but with ethyl groups instead of phenyl groups

Uniqueness

Diphenyl (7-methyloctyl)phosphonate is unique due to the presence of both diphenyl and 7-methyloctyl groups, which confer distinct chemical properties such as increased hydrophobicity and steric hindrance. These properties can enhance its stability and reactivity in certain chemical reactions, making it a valuable compound in various applications .

Properties

CAS No.

28878-99-1

Molecular Formula

C21H29O3P

Molecular Weight

360.4 g/mol

IUPAC Name

[7-methyloctyl(phenoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C21H29O3P/c1-19(2)13-7-3-4-12-18-25(22,23-20-14-8-5-9-15-20)24-21-16-10-6-11-17-21/h5-6,8-11,14-17,19H,3-4,7,12-13,18H2,1-2H3

InChI Key

TUGVGUUUPWVRJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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